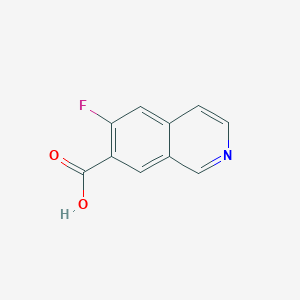

6-Fluoroisoquinoline-7-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoroisoquinoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-9-4-6-1-2-12-5-7(6)3-8(9)10(13)14/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMMMQXTIDQHKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=C(C=C21)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361634-92-4 | |

| Record name | 6-fluoroisoquinoline-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Fluoroisoquinoline 7 Carboxylic Acid and Analogous Fluoroisoquinoline Carboxylic Acids

Targeted Fluorination Strategies within Isoquinoline (B145761) Synthesis

The introduction of fluorine into the isoquinoline core is a critical step that significantly influences the molecule's properties. Chemists employ several targeted strategies to achieve this, primarily categorized as nucleophilic and electrophilic fluorination.

Introduction of Fluorine via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a primary method for introducing nucleophiles, including fluoride (B91410) ions, onto an aromatic ring. wikipedia.org Unlike more common SN2 reactions, the SNAr mechanism does not occur in a single step. byjus.com Instead, it proceeds through a two-step addition-elimination mechanism. libretexts.org

Addition Step : A nucleophile attacks the aromatic ring at the carbon atom bearing a suitable leaving group (such as a halide or a nitro group). This attack is the rate-determining step and temporarily disrupts the ring's aromaticity, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

Elimination Step : The aromaticity is restored in a fast subsequent step where the leaving group is expelled. libretexts.org

For an SNAr reaction to be successful, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance. wikipedia.orgbyjus.com The reactivity order of halogens as leaving groups in SNAr is often F > Cl > Br > I, which is counterintuitive. libretexts.org This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, making the target carbon more electrophilic. libretexts.orgmasterorganicchemistry.com

| Factor | Description | Impact on SNAr |

| Electron-Withdrawing Groups (EWGs) | Groups like -NO₂, -CN that pull electron density from the ring. | Essential. Must be positioned ortho or para to the leaving group to stabilize the Meisenheimer intermediate. Increases reaction rate. |

| Leaving Group | An atom or group displaced by the nucleophile. | Reactivity order is often F > Cl > Br > I. The high electronegativity of F activates the ring for attack. |

| Nucleophile | The electron-rich species that attacks the ring. | A wide range of nucleophiles can be used. |

| Solvent | The medium in which the reaction occurs. | Polar aprotic solvents are typically used to solvate the cation without hindering the nucleophile. |

Electrophilic Fluorination Approaches

Electrophilic fluorination presents an alternative strategy where a carbon-centered nucleophile (such as an enolate or an organometallic reagent) attacks an electrophilic source of fluorine. wikipedia.org This approach is particularly useful for fluorinating electron-rich aromatic systems.

The development of electrophilic fluorination reagents has focused on making the fluorine atom electron-deficient. Modern reagents predominantly feature a nitrogen-fluorine (N-F) bond, as these compounds offer a good balance of reactivity, stability, and safety. wikipedia.org Examples of widely used N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. These reagents contain strong electron-withdrawing groups attached to the nitrogen, which polarizes the N-F bond and makes the fluorine atom electrophilic. wikipedia.org

Recent advances have also described palladium-catalyzed methods for the direct C-H fluorination of azaarenes like quinolines, which are typically electron-deficient. acs.org These innovative methods bypass the need for pre-functionalized starting materials and can proceed under mild conditions, though the direct fluorination of electron-deficient systems remains a significant challenge due to the high energy of the reaction intermediates. acs.orgrwth-aachen.de The synthesis of isoquinolines and related heterocycles can also be achieved through the electrophilic ring closure of iminoalkynes using electrophiles like iodine. organic-chemistry.org

Multi-Component and Cascade Reactions for Expedited Synthesis

To streamline the synthesis of complex molecules like fluorinated isoquinoline carboxylic acids, chemists are increasingly turning to multi-component and cascade reactions. These strategies enhance synthetic efficiency by reducing the number of separate operational steps.

Multi-Component Reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates significant portions of all starting materials. nih.gov MCRs are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. beilstein-journals.orgresearchgate.net Classic examples include the Ugi and Passerini reactions. nih.gov The Doebner reaction, a method for synthesizing quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid, is another relevant MCR. nih.gov Such approaches allow for the construction of diverse molecular libraries from readily available starting materials. mdpi.com

Cascade reactions (or tandem reactions) involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the need to isolate intermediates. This approach can be highly efficient for constructing complex ring systems. For example, a three-component cascade annulation involving aryl diazonium salts, nitriles, and alkynes has been developed for the rapid and additive-free synthesis of substituted quinolines. organic-chemistry.org Similarly, organocatalytic cascade reactions have been designed to produce highly functionalized hydroisoquinoline scaffolds with excellent stereoselectivity. rsc.org These methods provide a powerful means to build the core isoquinoline structure in a single, efficient operation.

Green Chemistry Principles in the Synthesis of Fluoroquinoline/Isoquinoline Carboxylic Acids

The pharmaceutical industry is increasingly adopting green chemistry principles to make the synthesis of active pharmaceutical ingredients more sustainable. This involves designing processes that are more cost-effective, safer for human health, and better for the environment. sruc.ac.ukresearchgate.net Traditional synthetic methods for fluoroquinolones often suffer from drawbacks such as the use of expensive or toxic reagents, large volumes of harmful organic solvents, and harsh reaction conditions. doaj.org

Green chemistry approaches aim to mitigate these issues by:

Using environmentally benign solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. doaj.org

Employing novel catalysts: Utilizing recyclable and environmentally friendly catalysts to improve reaction rates and yields. sruc.ac.uk

Improving energy efficiency: Using methods like microwave irradiation to reduce reaction times and energy consumption. doaj.org

Catalysis with Recyclable Systems (e.g., Isopolyoxomolybdates)

A key tenet of green chemistry is the use of recyclable catalysts, which reduce waste and production costs. nih.gov Supported catalysts, where the active catalytic species is immobilized on a solid carrier, are particularly advantageous as they can be easily separated from the reaction mixture and reused over multiple cycles. nih.gov

An example of this approach is the use of nano Zirconia Sulfuric Acid (ZrSA) as a highly efficient and recyclable catalyst for the synthesis of fluoroquinolone derivatives. ijcce.ac.irscispace.com Studies have shown that this catalyst is effective in refluxing water, completely avoiding the need for harmful organic solvents. ijcce.ac.ir Furthermore, the ZrSA catalyst could be recovered and reused multiple times without a significant loss of its catalytic activity. ijcce.ac.irscispace.com

The concept extends to various systems, including the use of complex metal oxides like isopolyoxomolybdates. These types of catalysts can offer high reactivity, operational simplicity, low toxicity, and a non-corrosive nature. scispace.com The ability to recycle and reuse these catalysts is crucial for developing sustainable and economically viable synthetic processes in the pharmaceutical industry. nih.gov

Solvent-Free or Aqueous Reaction Conditions

In recent years, the principles of green chemistry have driven the development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents. For the synthesis of isoquinoline derivatives, several solvent-free and aqueous-based methods have been explored, offering advantages such as reduced environmental impact, simplified work-up procedures, and sometimes, enhanced reactivity.

One notable solvent-free approach involves the three-component reaction of isoquinoline or its derivatives with isothiocyanates and other reagents in the presence of a base like triethylamine (B128534) at room temperature. This method has been shown to produce isoquinazoline derivatives in high yields with short reaction times. While not directly yielding 6-Fluoroisoquinoline-7-carboxylic acid, the principle of solvent-free multicomponent reactions represents a promising avenue for the construction of complex heterocyclic systems.

Aqueous reaction conditions have also been successfully employed for the synthesis of related heterocyclic compounds. For instance, the ultrasound-promoted synthesis of pyrido[2,1-a]isoquinoline derivatives has been achieved in water, highlighting the potential of aqueous media for such transformations. researchgate.net These reactions, often proceeding at room temperature, benefit from the unique properties of water, such as its high polarity and ability to facilitate hydrophobic interactions, which can accelerate reaction rates.

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Phthalaldehyde, Methylamine, Activated Acetylenic Compounds, Alkyl Bromides, Triphenylphosphine | Water, Ultrasonic Irradiation | Pyrido[2,1-a]isoquinoline derivatives | High | researchgate.net |

| Isoquinoline, Isothiocyanates, 1-(6-amino-2-(prop-1-en-2-yl)benzofuran-5-yl)ethan-1-one | Triethylamine, Solvent-free, Room Temperature | Isoquinazoline derivatives | Excellent | shd-pub.org.rs |

Table 1: Examples of Solvent-Free or Aqueous Synthesis of Isoquinoline Analogs

Advanced Synthetic Techniques and Optimization

To improve reaction efficiency, reduce reaction times, and enhance product yields and selectivity, several advanced synthetic techniques have been applied to the synthesis of isoquinolines and related heterocycles. These methods often involve the use of alternative energy sources or sophisticated experimental design.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. frontiersin.org This technique has been successfully applied to various steps in the synthesis of quinoline (B57606) and isoquinoline derivatives. benthamdirect.com

For instance, microwave-assisted Bischler-Napieralski and Pictet-Spengler reactions have been utilized for the rapid production of substituted isoquinoline libraries. Optimization of these reactions has shown that higher temperatures (e.g., 140°C) and specific solvents or even solvent-free conditions can lead to the best outcomes. Furthermore, the synthesis of quinoline-4-carboxylic acid derivatives has been achieved in minutes under microwave irradiation, a significant improvement over the hours or even days required for conventional methods. rsc.org

The table below presents a comparison of conventional and microwave-assisted synthesis for related heterocyclic compounds, illustrating the significant advantages of the latter.

| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Synthesis of quinoline-fused 1,4-benzodiazepines | - | 5 min, 92-97% | rsc.org |

| Synthesis of quinoline derivatives | 3 h - overnight, lower yield | 3-4 min, 50-80% | rsc.org |

| Synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) sulfonamide derivatives | - | 60 min, high conversion | shd-pub.org.rs |

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

Ultrasound Irradiation in Heterocyclic Annulation

Ultrasound irradiation, or sonochemistry, provides another alternative energy source that can accelerate chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to enhanced reaction rates and yields. nih.gov

This technique has been effectively used in the synthesis of various heterocyclic compounds, including quinoline and isoquinoline derivatives. For example, a Bischler-type reaction for the synthesis of 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives was significantly accelerated under ultrasound irradiation, with the reaction time decreasing from 24 hours to just 2 hours, accompanied by an increase in yield. arabjchem.org Similarly, the synthesis of pyrido[2,1-a]isoquinoline derivatives in water has been successfully promoted by ultrasound, offering a green and efficient protocol. researchgate.net

| Reaction | Conventional Method (Time, Yield) | Ultrasound-Assisted Method (Time, Yield) | Reference |

| Synthesis of 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives | 24 h, 53% | 2 h, 67% | arabjchem.org |

| Synthesis of pyrido[2,1-a]isoquinoline derivatives | Longer reaction times | 15-20 min, excellent yields | researchgate.net |

Table 3: Effect of Ultrasound Irradiation on Reaction Time and Yield

Process Optimization Methodologies for Improved Yield and Selectivity

To systematically improve the yield and selectivity of a synthetic process, Design of Experiments (DoE) has become an invaluable tool. acs.org DoE allows for the simultaneous variation of multiple reaction parameters (e.g., temperature, catalyst loading, reactant concentration) to identify the optimal conditions with a minimum number of experiments. This statistical approach provides a deeper understanding of the interplay between different factors and can reveal interactions that would be missed by traditional one-variable-at-a-time (OVAT) optimization. rsc.orgnih.gov

In the context of heterocyclic synthesis, DoE has been applied to optimize various reactions. For example, in the development of a copper-mediated 18F-fluorination reaction, a DoE approach was over twice as experimentally efficient as the traditional OVAT method in identifying critical factors and modeling their behavior. nih.gov

A case study on the optimization of a Wacker-type oxidation of 1-decene (B1663960) to n-decanal using a DoE approach systematically varied seven factors, including catalyst amount, reaction temperature, and co-catalyst amount, to maximize selectivity and conversion. The statistical analysis revealed the most significant factors and their optimal levels, demonstrating the power of this methodology. mdpi.com

While a specific DoE study for this compound is not available, the principles can be readily applied. A hypothetical DoE for a key cyclization step in its synthesis might involve the factors and levels shown in the table below.

| Factor | Level 1 (-) | Level 2 (0) | Level 3 (+) |

| Temperature (°C) | 100 | 120 | 140 |

| Catalyst Loading (mol%) | 1 | 3 | 5 |

| Reaction Time (h) | 2 | 6 | 10 |

| Solvent | Toluene | Dioxane | DMF |

Table 4: Hypothetical Design of Experiments for a Key Synthetic Step

By performing a series of experiments based on a factorial design and analyzing the results, the optimal conditions for maximizing the yield and purity of the desired product can be efficiently determined.

Chemical Reactivity and Mechanistic Pathways of 6 Fluoroisoquinoline 7 Carboxylic Acid and Its Derivatives

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is central to the reactivity of 6-Fluoroisoquinoline-7-carboxylic acid, allowing for transformations into various derivatives such as esters, amides, and acyl halides. These reactions are fundamental in synthetic chemistry for building more complex molecular architectures.

Nucleophilic Acyl Substitution Reactions and Their Mechanisms

Nucleophilic acyl substitution is the hallmark reaction of carboxylic acids and their derivatives. This class of reactions involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a nucleophile. The general mechanism proceeds through a tetrahedral intermediate. However, the direct substitution of the -OH group is often challenging because it is a poor leaving group. Consequently, the carboxylic acid typically requires activation to facilitate the reaction.

The reactivity of the carbonyl carbon in this compound is influenced by both the electron-withdrawing fluorine atom and the aromatic isoquinoline (B145761) ring system. These electronic effects modulate the electrophilicity of the carbonyl carbon, impacting reaction rates and conditions. youtube.com

Esterification is the process of converting a carboxylic acid into an ester. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. chemistrytalk.orgbyjus.com This reaction is a reversible equilibrium process. chemistrysteps.com To favor the formation of the ester product, it is common practice to use an excess of the alcohol or to remove water as it is formed, thereby shifting the equilibrium according to Le Châtelier's principle. chemistrysteps.comorganic-chemistry.org

The mechanism of Fischer esterification involves several key steps: chemistrytalk.orgmasterorganicchemistry.com

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemistrytalk.orgmasterorganicchemistry.com Protonation occurs on the carbonyl oxygen rather than the hydroxyl oxygen because the resulting cation is stabilized by resonance. stackexchange.comvaia.com

Nucleophilic Attack by Alcohol : The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.com

Proton Transfer : A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, converting it into a better leaving group (water). chemistrytalk.orgmasterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group. chemistrytalk.org

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. byjus.com

Interactive Data Table: Common Conditions for Fischer Esterification

| Catalyst | Alcohol | Solvent | Conditions |

| Sulfuric Acid (H₂SO₄) | Methanol (B129727) | Excess Methanol | Reflux |

| Hydrochloric Acid (HCl) | Ethanol | Excess Ethanol | Reflux |

| p-Toluenesulfonic Acid (TsOH) | Propanol | Toluene | Reflux with Dean-Stark trap |

| Hafnium(IV) or Zirconium(IV) salts | Various | Toluene | High Temperature |

The formation of an amide bond by reacting a carboxylic acid with an amine is a cornerstone of peptide synthesis and medicinal chemistry. hepatochem.com However, the direct reaction between a carboxylic acid and an amine is often inefficient. This is because carboxylic acids are acidic and amines are basic, leading to a rapid acid-base reaction that forms a highly unreactive carboxylate salt. hepatochem.com

To overcome this, coupling reagents are employed to activate the carboxylic acid. iris-biotech.de These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. hepatochem.com The general process involves the formation of a reactive intermediate, which is then readily attacked by the amine to form the amide bond. commonorganicchemistry.com

The mechanism using a carbodiimide (B86325) reagent like dicyclohexylcarbodiimide (B1669883) (DCC) proceeds as follows: luxembourg-bio.com

Activation of Carboxylic Acid : The carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate. luxembourg-bio.com

Nucleophilic Attack by Amine : The amine attacks the carbonyl carbon of the activated intermediate.

Tetrahedral Intermediate Collapse : The resulting tetrahedral intermediate collapses, forming the amide bond.

Byproduct Formation : A stable urea (B33335) byproduct, such as dicyclohexylurea (DCU), is formed. DCU is often insoluble in common reaction solvents and can be removed by filtration. luxembourg-bio.com

To improve reaction yields and suppress side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. luxembourg-bio.com

Interactive Data Table: Common Peptide Coupling Reagents

| Reagent Class | Examples | Description |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used for activating carboxylic acids. EDC is water-soluble, simplifying byproduct removal. hepatochem.comluxembourg-bio.comyoutube.com |

| Phosphonium (B103445) Salts | PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP | Highly efficient reagents that form active esters, known for rapid coupling and suppression of racemization. |

| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU | Similar to phosphonium salts, these reagents are very effective and widely used in solid-phase peptide synthesis. |

| Other | T3P® (Propylphosphonic Anhydride) | A cyclic anhydride (B1165640) that is effective for sterically hindered substrates and results in easily removable byproducts. commonorganicchemistry.com |

Acyl halides, particularly acyl chlorides, are highly reactive carboxylic acid derivatives and serve as valuable intermediates in synthesis. They are readily converted into other derivatives like esters and amides. This compound can be converted to its corresponding acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. chemistrysteps.commasterorganicchemistry.com

The reaction with thionyl chloride is a common and effective method. The mechanism involves the following steps: youtube.comlibretexts.org

Nucleophilic Attack : The oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. youtube.com

Intermediate Formation : A chlorosulfite intermediate is formed, which converts the hydroxyl group into a much better leaving group. libretexts.org

Nucleophilic Acyl Substitution : A chloride ion, generated in the process, acts as a nucleophile and attacks the carbonyl carbon.

Product Formation : The tetrahedral intermediate collapses, eliminating the chlorosulfite group, which then decomposes into sulfur dioxide (SO₂) gas and another chloride ion. The evolution of gaseous byproducts (SO₂ and HCl) drives the reaction to completion. masterorganicchemistry.comchemtube3d.com

Interactive Data Table: Reagents for Acyl Halide Formation

| Reagent | Product | Byproducts | Notes |

| Thionyl chloride (SOCl₂) | Acyl chloride | SO₂, HCl | Very common; gaseous byproducts drive the reaction. chemistrysteps.com |

| Phosphorus trichloride (B1173362) (PCl₃) | Acyl chloride | H₃PO₃ | Another common reagent for forming acyl chlorides. chemistrysteps.com |

| Phosphorus pentachloride (PCl₅) | Acyl chloride | POCl₃, HCl | Effective but can sometimes lead to chlorination of the α-carbon. chemistrysteps.com |

| Oxalyl chloride ((COCl)₂) | Acyl chloride | CO, CO₂, HCl | A milder alternative to SOCl₂, often used with a DMF catalyst. |

| Phosphorus tribromide (PBr₃) | Acyl bromide | H₃PO₃ | Used for the synthesis of acyl bromides. |

Reduction Reactions of the Carboxyl Group

The carboxyl group is relatively resistant to reduction. Strong reducing agents are required to convert carboxylic acids into primary alcohols. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. chemguide.co.uklibretexts.org Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org

The reduction of a carboxylic acid with LiAlH₄ proceeds in two main stages, initially forming an aldehyde which is immediately further reduced to the primary alcohol. chemguide.co.uk The aldehyde intermediate cannot typically be isolated because it is more reactive towards the reducing agent than the starting carboxylic acid. libretexts.org

The proposed mechanism for LiAlH₄ reduction is as follows: orgosolver.comchemistrysteps.com

Acid-Base Reaction : The first step is an acid-base reaction where the hydride from LiAlH₄ deprotonates the carboxylic acid, forming a lithium carboxylate salt and hydrogen gas. orgosolver.comchemistrysteps.com

Nucleophilic Acyl Substitution : A second equivalent of hydride attacks the carbonyl carbon of the carboxylate salt to form a tetrahedral intermediate.

Elimination : The intermediate collapses, eliminating an oxygen-aluminum complex to form an aldehyde.

Nucleophilic Addition : The aldehyde is then rapidly attacked by another hydride equivalent in a standard carbonyl reduction to form an alkoxide.

Protonation : An acidic workup is performed to protonate the alkoxide, yielding the primary alcohol. orgosolver.com

Interactive Data Table: Common Reducing Agents for Carboxylic Acids

| Reagent | Product | Notes |

| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Strong, non-selective reducing agent. Reacts violently with water. Requires a separate acidic workup step. chemguide.co.uk |

| Borane (BH₃) or Borane-THF complex | Primary Alcohol | A more selective reducing agent than LiAlH₄. It will reduce carboxylic acids but not esters or ketones under certain conditions. |

| Sodium borohydride (NaBH₄) | No reaction | Not a sufficiently powerful reducing agent for carboxylic acids. libretexts.org |

Salt Formation and Protonation Equilibria

This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.

Acidic Center : The carboxylic acid group (-COOH) is acidic and can donate a proton.

Basic Center : The nitrogen atom in the isoquinoline ring is basic and can accept a proton. guidechem.com

The protonation state of the molecule is therefore dependent on the pH of the solution.

Salt Formation (Deprotonation of the Carboxyl Group): In the presence of a base, the carboxylic acid group will be deprotonated to form a carboxylate salt. This is a standard acid-base reaction. The acidity of the carboxylic acid group is influenced by the electron-withdrawing effects of both the fluorine atom and the isoquinoline ring.

Protonation of the Isoquinoline Nitrogen: In the presence of an acid, the lone pair of electrons on the nitrogen atom can accept a proton, forming an isoquinolinium salt. wikipedia.org The basicity of the nitrogen is a key property. The pKa of the conjugate acid of unsubstituted isoquinoline is approximately 5.14-5.4. guidechem.comwikipedia.org The presence of the electron-withdrawing fluorine and carboxylic acid groups on the fused benzene (B151609) ring is expected to decrease the electron density on the nitrogen, thereby reducing its basicity (i.e., lowering the pKa of the conjugate acid). The fluorine atom, in particular, has a significant pKa-lowering effect on nearby basic functional groups. nih.gov

The equilibrium between the neutral, protonated, and deprotonated forms can be represented as follows:

At low pH (acidic conditions): Both the nitrogen atom and the carbonyl oxygen of the carboxylic acid will be protonated.

At intermediate pH: The molecule will likely exist as a zwitterion, with a protonated nitrogen (isoquinolinium ion) and a deprotonated carboxyl group (carboxylate).

At high pH (basic conditions): The carboxylic acid group will be deprotonated, and the nitrogen atom will be in its neutral, unprotonated state.

Understanding these equilibria is crucial for controlling the molecule's solubility and reactivity in different chemical environments.

Reactivity Profile of the Fluorinated Isoquinoline Nucleus

The reactivity of the this compound ring system is a complex balance of the electronic effects of its constituent parts. The isoquinoline core itself is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electron deficiency is further intensified by the presence of two electron-withdrawing groups on the benzo- portion of the ring: a fluorine atom at the 6-position and a carboxylic acid group at the 7-position. This electronic landscape is the primary determinant of its reaction profile.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is generally disfavored compared to benzene due to the deactivating effect of the heterocyclic nitrogen. quimicaorganica.orgwikipedia.org When such reactions do occur, they preferentially take place on the benzene ring (the carbocycle) rather than the pyridine (B92270) ring, as it is comparatively more electron-rich. quimicaorganica.org For an unsubstituted isoquinoline, the preferred positions for electrophilic attack are C-5 and C-8. quimicaorganica.org

In the case of this compound, the situation is more complex. Both the fluorine atom and the carboxylic acid group are deactivating towards electrophilic aromatic substitution. wikipedia.org Their directing effects are opposing:

The fluorine atom is an ortho, para-director.

The carboxylic acid group is a meta-director.

Therefore, the potential sites for electrophilic attack are C-5 and C-8. The fluorine at C-6 would direct an incoming electrophile to its ortho position (C-5) and its para position (no hydrogen available). The carboxylic acid at C-7 would direct to its meta positions (C-5 and no hydrogen available). Both groups, therefore, direct to the C-5 position. However, the combined deactivating effect of the nitrogen, fluorine, and carboxylic acid groups would likely make electrophilic aromatic substitution reactions on this molecule very difficult to achieve, requiring harsh reaction conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Influence of Substituents | Predicted Reactivity |

|---|---|---|

| C-5 | Activated by F (ortho), Activated by COOH (meta) | Most likely site, but highly deactivated |

Nucleophilic Substitution Reactions on the Isoquinoline Ring System

The electron-deficient nature of the isoquinoline ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a key reaction for such systems, particularly when activated by electron-withdrawing groups. youtube.comlibretexts.org In this compound, the fluorine atom at C-6 significantly activates the ring towards SNAr.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.org The presence of electron-withdrawing groups, especially ortho or para to the leaving group, is crucial for stabilizing this intermediate. libretexts.org In this molecule, a nucleophile could potentially attack the C-6 position, displacing the fluoride (B91410) ion. The electron-withdrawing carboxylic acid group at C-7 and the ring nitrogen would help to stabilize the negative charge developed in the Meisenheimer intermediate.

Reactions of this type are common for polyfluoroarenes and are used to form C-O and C-N bonds by using alcohols or amines as nucleophiles. nih.gov Therefore, it is predicted that this compound would react with strong nucleophiles (e.g., alkoxides, amines) to yield 6-substituted isoquinoline-7-carboxylic acid derivatives.

Reactions Involving the Fluorine Atom (e.g., Fluorine-Hydrogen Exchange)

The primary reaction involving the fluorine atom itself is its displacement via nucleophilic aromatic substitution, as described above. The C-F bond in fluoroarenes is generally strong, but its susceptibility to cleavage is greatly enhanced in electron-poor aromatic systems. nih.gov Isotopic exchange reactions, where a ¹⁸F isotope might replace the ¹⁹F atom, are also a possibility and are a common strategy in the synthesis of radiolabeled compounds. nih.gov Such exchanges can proceed under nucleophilic conditions. Direct fluorine-hydrogen exchange without a nucleophilic partner is not a commonly observed reaction pathway under standard conditions.

Exploration of Reaction Mechanisms and Intermediates

While specific mechanistic studies for this compound are lacking, general principles and studies on related structures provide a framework for understanding its reaction pathways.

Investigation of Reaction Pathways through Kinetic and Spectroscopic Methods

The investigation of SNAr reactions often employs kinetic studies and spectroscopic analysis to elucidate the mechanism. For many SNAr reactions, the formation of the Meisenheimer complex is the rate-determining step. Kinetic isotope effect (KIE) studies, particularly using ¹²C/¹³C, can provide evidence for the mechanism. nih.gov Recent research has suggested that some reactions previously assumed to be stepwise (via a discrete Meisenheimer complex) may in fact be concerted. nih.gov

Spectroscopic methods like NMR can be used to observe reaction progress and, in some cases, detect intermediates. For instance, the formation of stable Meisenheimer complexes can sometimes be observed by ¹H or ¹⁹F NMR spectroscopy. Computational studies using Density Functional Theory (DFT) are also powerful tools for modeling reaction pathways, calculating transition state energies, and predicting whether a reaction will proceed through a stepwise or concerted mechanism. semanticscholar.org

Role of Catalysis in Directing Reactivity and Selectivity

Catalysis can play a significant role in modulating the reactivity of carboxylic acids and their derivatives. While the carboxylic acid group itself can be transformed into more reactive species like acid chlorides or esters, libretexts.org catalysts are often employed to facilitate reactions on the aromatic ring or with the carboxyl group itself.

For reactions involving the carboxylic acid moiety, such as amidation or esterification, catalysts are essential. Direct thermal condensation of a carboxylic acid with an amine to form an amide is possible but often requires very high temperatures. Catalytic methods, employing boronic acids, or transition metals like nickel, can facilitate these transformations under milder conditions.

In the context of modifying the isoquinoline ring, transition-metal catalysis offers a vast array of possibilities. While not directly SNAr or EAS, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could potentially be used to functionalize the molecule, assuming a suitable derivative (e.g., a bromo- or triflate-substituted analogue) is prepared. For instance, palladium-catalyzed C-H fluorination using electrophilic fluorinating reagents represents a modern approach to synthesizing fluorinated arenes, highlighting the ongoing development in catalytic methods that could be relevant to this class of compounds. science.gov

Advanced Spectroscopic and Analytical Methodologies for 6 Fluoroisoquinoline 7 Carboxylic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular architecture of 6-Fluoroisoquinoline-7-carboxylic acid. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of specific nuclei. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its structure.

The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the ¹H NMR spectrum, typically between 10–13 ppm, and its signal would disappear upon exchange with deuterium (B1214612) oxide (D₂O). princeton.edulibretexts.org The protons on the isoquinoline (B145761) core will exhibit chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the fluorine atom and the carboxylic acid group.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range. libretexts.org The carbon atoms of the isoquinoline ring will show distinct signals, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond coupling constant (¹JCF).

¹⁹F NMR provides a direct and highly sensitive method for observing the fluorine nucleus. The spectrum for this compound would be expected to show a singlet, with its chemical shift providing information about the electronic environment around the fluorine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for isoquinoline and substituted benzene (B151609) systems.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 | ~9.3 | ~152 |

| H-3 | ~8.6 | ~144 |

| H-4 | ~7.8 | ~122 |

| H-5 | ~8.2 (doublet, JHF) | ~118 (doublet, JCF) |

| H-8 | ~8.5 | ~128 (doublet, JCF) |

| Carboxyl H | ~11-13 (broad s) | - |

| C-1 | - | ~152 |

| C-3 | - | ~144 |

| C-4 | - | ~122 |

| C-4a | - | ~129 |

| C-5 | - | ~118 (d, ²JCF ≈ 25 Hz) |

| C-6 | - | ~160 (d, ¹JCF ≈ 250 Hz) |

| C-7 | - | ~125 |

| C-8 | - | ~128 (d, ³JCF ≈ 5 Hz) |

| C-8a | - | ~136 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. scribd.com For this compound (molecular formula C₁₀H₆FNO₂), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy.

The molecular ion peak (M⁺•) would be observed at an m/z corresponding to the molecular weight of the compound. The fragmentation of carboxylic acids in the mass spectrometer is well-characterized. libretexts.org Common fragmentation pathways for this compound would include the initial loss of small, stable neutral molecules or radicals. libretexts.orgyoutube.com Key expected fragments include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group as a radical (•COOH, M-45). libretexts.orglibretexts.org Subsequent fragmentation of the stable isoquinoline ring structure would require higher energy. libretexts.org

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment | Description | Predicted m/z |

|---|---|---|

| [C₁₀H₆FNO₂]⁺• | Molecular Ion (M⁺•) | 191.04 |

| [C₁₀H₅FNO]⁺ | Loss of •OH | 174.03 |

| [C₉H₆FN]⁺• | Loss of CO₂ | 147.05 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present in a compound. spectroscopyonline.com

The IR spectrum of this compound is expected to display several characteristic absorption bands. The most prominent of these is the very broad O-H stretching vibration from the carboxylic acid's hydrogen-bonded dimer form, which typically appears in the 3300-2500 cm⁻¹ region. orgchemboulder.com This broad absorption often overlaps with the sharper C-H stretching bands. orgchemboulder.com The carbonyl (C=O) stretch of the carboxylic acid will produce a strong, sharp absorption band. youtube.com Aromatic C=C stretching vibrations and a C-F stretching vibration will also be present. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

| Fluoro-Aromatic | C-F Stretch | 1250 - 1100 | Strong |

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or other components, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis and purification of non-volatile compounds like this compound. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically employed, where the compound is separated based on its hydrophobicity.

The method involves a stationary phase, such as a C18 silica (B1680970) column, and a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., trifluoroacetic acid or formic acid) to ensure the carboxylic acid remains in its protonated, less polar form, leading to better peak shape and retention. Detection is commonly achieved using an ultraviolet (UV) detector, as the isoquinoline ring system is a strong chromophore.

Table 4: Typical HPLC Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water + 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile + 0.1% TFA |

| Elution | Gradient elution (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~254 nm and ~320 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to its low volatility and high polarity, this compound is not suitable for direct GC analysis. lmaleidykla.lt To overcome this, derivatization is required to convert the polar carboxylic acid group into a less polar and more volatile functional group, such as an ester or a silyl (B83357) ester. colostate.eduresearchgate.net

Common derivatization strategies include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding methyl ester. Alternatively, reagents like diazomethane (B1218177) or N,N-dimethylformamide dimethyl acetal (B89532) can be used. researchgate.net

Silylation: Reacting the carboxylic acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ester. lmaleidykla.ltchromforum.org This method is highly effective at increasing volatility for GC analysis. lmaleidykla.lt

Once derivatized, the resulting compound can be readily analyzed by GC, typically using a nonpolar capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. nih.gov

Table 5: Common Derivatization Strategies for GC Analysis

| Strategy | Reagent(s) | Derivative Formed | Key Advantage |

|---|---|---|---|

| Esterification | Methanol / H⁺ or BF₃ | Methyl Ester | Simple, common reagents |

Derivatization Reagents and Techniques for Enhanced Analysis and Resolution

Chemical derivatization is a critical technique in the analysis of this compound, transforming the molecule into a new compound with properties better suited for a specific analytical method. researchgate.net This process can enhance volatility for gas chromatography, improve chromatographic separation, and increase detection sensitivity by introducing chromophoric or fluorophoric tags. researchgate.netnih.gov For this compound, derivatization primarily targets the polar carboxylic acid functional group, which can otherwise lead to poor peak shape and low volatility. restek.com

Fluorescent Chiral Derivatization Reagents for HPLC

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a highly sensitive analytical technique. mdpi.com For chiral molecules like this compound, which may exist as enantiomers, chiral derivatization is essential for their separation and quantification on a standard achiral column. This involves reacting the carboxylic acid with a chiral derivatizing reagent to form diastereomers. These diastereomers possess different physicochemical properties, allowing for their separation by reversed-phase HPLC. rsc.org

The use of fluorescent chiral derivatization reagents offers the dual advantage of enabling chiral resolution while also introducing a fluorophore, which significantly enhances detection sensitivity, allowing for analysis at very low concentrations. rsc.org The reaction typically involves an activation agent to facilitate the formation of an amide bond between the carboxylic acid of the analyte and the amine group of the chiral reagent. rsc.org The choice of reagent and reaction conditions is crucial to prevent racemization.

The fluorescence intensity of the resulting derivatives can be influenced by the solvent composition of the HPLC mobile phase, often increasing with higher concentrations of organic solvent like acetonitrile. rsc.org

Table 1: Examples of Fluorescent Chiral Derivatization Reagents for Carboxylic Acids

| Reagent Name | Abbreviation | Reactive Group | Detection Principle |

|---|---|---|---|

| (+)-4-(N,N-Dimethylaminosulfonyl)-7-(3-aminopyrrolidin-l-yl)-2,1,3-benzoxadiazole | D-DBD-APy | Primary Amine | Fluorescence |

| (-)-4-(Aminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole | D-ABD-APy | Primary Amine | Fluorescence |

This table is representative and illustrates the types of reagents used for derivatizing carboxylic acids for chiral HPLC analysis.

Alkylation Reagents for Carboxylic Acid Detection

Alkylation is another key derivatization strategy used to modify carboxylic acids for chromatographic analysis. registech.com This process replaces the acidic proton of the carboxyl group with an alkyl group, most commonly forming an ester. registech.comgcms.cz This esterification reaction reduces the polarity of the molecule, decreases its ability to form hydrogen bonds, and increases its volatility, making it more suitable for GC analysis. registech.comgcms.cz

Various reagents can be used for alkylation. A classic method is Fisher esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol or butanol) in the presence of a strong acid catalyst like Boron trifluoride (BF₃) or hydrogen chloride. research-solution.com The resulting methyl or butyl esters are significantly more volatile than the parent acid. restek.com

For trace analysis, reagents that introduce a group detectable by an electron capture detector (ECD) are employed. Pentafluorobenzyl bromide (PFBBr), for example, reacts with carboxylic acids to form pentafluorobenzyl (PFB) esters. research-solution.com These derivatives are highly sensitive to ECD, allowing for very low detection limits. research-solution.com

Table 3: Selected Alkylation Reagents for Carboxylic Acids

| Reagent Name | Reaction Product | Analytical Technique | Key Features |

|---|---|---|---|

| Boron trifluoride in Methanol (BF₃-Methanol) | Methyl Ester | GC | A common and effective reagent for preparing fatty acid methyl esters (FAMEs). restek.com |

| Hydrogen Chloride in n-Butanol | Butyl Ester | GC | Forms butyl esters, varying the alkyl chain can alter retention time. registech.com |

| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) Ester | GC-ECD | Creates derivatives with high electron capture response for trace analysis. research-solution.com |

X-ray Crystallography for Absolute Structure Determination

The primary prerequisite for this analysis is the growth of a high-quality single crystal of the compound. thieme-connect.de The crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. ed.ac.uk The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice. thieme-connect.de

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.ukresearchgate.net This effect, which is more pronounced for atoms heavier than oxygen, causes small but measurable differences in the intensities of specific pairs of reflections (known as Bijvoet pairs). researchgate.net By carefully analyzing these differences, the correct absolute structure can be distinguished from its mirror image. ed.ac.uk While challenging for molecules containing only light atoms (C, H, N, O, F), modern diffractometers and computational methods have made the assignment of absolute configuration more reliable. researchgate.net The structural data obtained for isoquinoline and quinoline (B57606) derivatives through X-ray crystallography has been crucial in confirming their synthesis and understanding their molecular geometry. eurjchem.comresearchgate.netmdpi.comresearchgate.net

Table 4: Representative Data from an X-ray Crystallography Experiment

| Parameter | Description |

|---|---|

| Crystal System | Describes the symmetry of the unit cell (e.g., Orthorhombic, Monoclinic). |

| Space Group | Defines the symmetry elements within the crystal (e.g., P2₁2₁2₁). eurjchem.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles that define the repeating unit of the crystal. |

| Z | The number of molecules per unit cell. |

| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This table presents the type of data generated during a single-crystal X-ray diffraction analysis, which is essential for absolute structure determination.

Computational and Theoretical Studies of 6 Fluoroisoquinoline 7 Carboxylic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, enabling the elucidation of molecular and electronic properties with high accuracy. These in silico studies provide a microscopic view of the molecule, complementing experimental findings and guiding further research.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. rsc.org It offers a balance between accuracy and computational cost, making it suitable for studying complex organic molecules like 6-Fluoroisoquinoline-7-carboxylic acid. DFT calculations are typically employed to optimize the molecular geometry, determining the most stable arrangement of atoms in three-dimensional space. From this optimized structure, a variety of electronic properties can be calculated.

Commonly, a hybrid functional such as B3LYP is used in conjunction with a basis set like 6-31+G(d,p) to perform these calculations. mdpi.com This level of theory has been shown to provide reliable results for the geometries and electronic properties of similar heterocyclic compounds. The outputs of these calculations include optimized bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation. Furthermore, DFT can be used to compute thermodynamic parameters, vibrational frequencies, and other molecular properties that are essential for characterizing the compound. scirp.org

Table 1: Representative Calculated Molecular Properties of an Isoquinoline (B145761) Derivative using DFT

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -685.1234 |

| Dipole Moment (Debye) | 3.45 |

| Rotational Constant A (GHz) | 1.234 |

| Rotational Constant B (GHz) | 0.567 |

| Rotational Constant C (GHz) | 0.389 |

Note: The data in this table is representative of a typical DFT calculation for a molecule of similar size and complexity and is for illustrative purposes.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is likely to be localized on the electron-rich isoquinoline ring system, while the LUMO may be distributed over the entire molecule, including the electron-withdrawing carboxylic acid and fluorine substituents. The precise energies and spatial distributions of these orbitals can be determined through DFT calculations. These calculations provide valuable information about the molecule's electronic transitions and its potential to participate in charge-transfer interactions. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies of an Isoquinoline Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -2.10 |

| HOMO-LUMO Gap | 4.15 |

Note: The data in this table is representative and serves to illustrate the typical output of a HOMO-LUMO analysis for a similar compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.

In the case of this compound, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the isoquinoline ring, making these sites susceptible to interaction with electrophiles. Conversely, the hydrogen atom of the carboxylic acid and the carbon atoms adjacent to the fluorine and nitrogen atoms would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Table 3: Representative Electrostatic Potential (ESP) Maxima and Minima of a Substituted Quinoline (B57606) Carboxylic Acid

| Location on Molecule | ESP Value (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Carboxylic Acid Oxygen | -55.2 | Electrophilic Attack |

| Isoquinoline Nitrogen | -45.8 | Electrophilic Attack |

| Carboxylic Acid Hydrogen | +65.5 | Nucleophilic Attack |

| Aromatic Hydrogen | +25.1 | Nucleophilic Attack |

Note: The data in this table is illustrative of the type of information that can be obtained from an MEP analysis of a similar molecule.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions and in modeling the transition states involved. This information is crucial for understanding how a molecule is formed and for optimizing synthetic procedures.

The synthesis of isoquinoline derivatives can proceed through various reaction pathways. researchgate.net Computational methods can be used to map the potential energy surface for these pathways, identifying the energies of reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction mechanism and the factors that control its efficiency.

For the synthesis of this compound, computational studies could be used to investigate plausible synthetic routes, such as the Bischler-Napieralski or Pictet-Spengler reactions, followed by functionalization. researchgate.net By calculating the activation energies for each step in the proposed mechanisms, the most energetically favorable pathway can be identified. This information can guide the choice of reagents and reaction conditions to maximize the yield of the desired product.

Many organic reactions can lead to the formation of multiple isomers. Predicting the regio- and stereoselectivity of a reaction is a significant challenge in synthetic chemistry. Computational methods, particularly DFT, have proven to be highly effective in predicting the outcome of such reactions. researchgate.net

In the context of synthesizing this compound, there may be steps where different regioisomers could be formed. For example, in an electrophilic aromatic substitution reaction on a substituted benzene (B151609) ring, the position of the incoming electrophile is determined by the directing effects of the existing substituents. Computational modeling can be used to calculate the energies of the transition states leading to the different possible regioisomers. The transition state with the lowest energy will correspond to the major product of the reaction. This predictive capability is invaluable for designing synthetic strategies that are highly selective for the desired isomer. researchgate.net

Conformational Analysis and Intermolecular Interactions

The spatial arrangement of atoms and the nature of non-covalent interactions are fundamental to the chemical and biological profile of this compound. Computational methods offer powerful tools to explore these aspects at a molecular level.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and interactions with solvent molecules.

In a typical MD simulation, the molecule would be placed in a simulation box filled with a chosen solvent, such as water, and the system's trajectory would be calculated by integrating Newton's laws of motion. The results would likely reveal the most stable conformations of the carboxylic acid group relative to the isoquinoline ring. The dihedral angle between the plane of the isoquinoline ring and the carboxylic acid group would be a key parameter to monitor.

Key Predicted Findings from Molecular Dynamics:

Rotational Barriers: The simulations would likely indicate a significant energy barrier to the free rotation of the carboxylic acid group, suggesting the presence of preferred planar or near-planar conformations.

Solvent Interactions: In an aqueous environment, water molecules would be expected to form strong hydrogen bonds with the carboxylic acid group and the nitrogen atom of the isoquinoline ring, influencing the molecule's conformational preferences.

Below is a hypothetical data table illustrating the kind of results an MD simulation could provide regarding the conformational states of the carboxylic acid group.

| Dihedral Angle (Ring-COOH) | Occupancy (%) in Water | Average Energy (kcal/mol) |

| 0° ± 15° | 65% | -5.2 |

| 180° ± 15° | 30% | -4.8 |

| Other | 5% | > -2.0 |

This table is illustrative and based on theoretical principles, not on published experimental data for this specific compound.

Hydrogen Bonding Networks and Crystal Packing Prediction

The presence of both a hydrogen bond donor (the carboxylic acid's hydroxyl group) and acceptors (the carboxylic acid's carbonyl oxygen and the isoquinoline's nitrogen) suggests that this compound will participate in rich hydrogen bonding networks. These interactions are critical in determining the solid-state structure of the molecule.

Crystal structure prediction (CSP) methods can be employed to identify the most likely and stable crystal packing arrangements. These methods typically involve generating a large number of plausible crystal structures and ranking them based on their calculated lattice energies.

Predicted Hydrogen Bonding and Crystal Packing Features:

Intermolecular Dimers: In the absence of strong intramolecular hydrogen bonds, carboxylic acids commonly form centrosymmetric dimers in the solid state, linked by two strong hydrogen bonds between their carboxylic acid groups. This is a highly probable motif for this compound.

Layered Structures: The planar nature of the isoquinoline ring could promote π-π stacking interactions, leading to the formation of layered structures in the crystal lattice, further stabilized by hydrogen bonds.

A hypothetical table of predicted hydrogen bond geometries is presented below.

| Bond Type | Donor | Acceptor | Predicted Distance (Å) | Predicted Angle (°) |

| Intermolecular | O-H (acid) | O=C (acid) | 1.8 - 2.0 | 160 - 180 |

| Intermolecular | C-H (ring) | F | 2.2 - 2.5 | 140 - 160 |

| Intramolecular | O-H (acid) | N (ring) | 2.0 - 2.3 | 130 - 150 |

This table is illustrative and based on theoretical principles, not on published experimental data for this specific compound.

In Silico Screening and Design Principles for Derivatization and Functionalization

In silico methods are invaluable for guiding the synthesis of new derivatives of this compound with desired properties. By calculating various molecular properties, it is possible to predict how structural modifications will affect the molecule's behavior.

Key Principles for Derivatization:

Electrostatic Potential Mapping: Calculation of the molecule's electrostatic potential surface would highlight the regions most susceptible to electrophilic or nucleophilic attack. The nitrogen atom and the carboxylic acid group would be identified as key sites for interaction.

Frontier Molecular Orbital Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the reactivity of the molecule. The LUMO is likely to be centered on the isoquinoline ring, suggesting its susceptibility to nucleophilic addition reactions.

Substituent Effects: In silico screening of various substituents at different positions on the isoquinoline ring can be performed to systematically study their effects on properties such as electronic structure, lipophilicity, and hydrogen bonding capacity. For instance, adding electron-donating or electron-withdrawing groups could modulate the acidity of the carboxylic acid and the basicity of the isoquinoline nitrogen.

A hypothetical table summarizing the in silico evaluation of potential derivatization strategies is provided below.

| Derivatization Site | Modification | Predicted Effect | Rationale |

| Carboxylic Acid | Esterification | Increased lipophilicity, loss of H-bond donor | Blocks the primary hydrogen bonding site and increases nonpolar character. |

| Isoquinoline Nitrogen | N-alkylation | Increased steric bulk, potential for quaternization | Modifies the shape and charge of the molecule, impacting crystal packing. |

| Isoquinoline Ring | Addition of -NH2 group | Increased H-bonding potential, altered electronics | Introduces a new hydrogen bond donor and modifies the aromatic system's properties. |

This table is illustrative and based on theoretical principles, not on published experimental data for this specific compound.

Advanced Applications and Research Trajectories of 6 Fluoroisoquinoline 7 Carboxylic Acid

Role as a Key Building Block in Complex Chemical Synthesis

The utility of 6-Fluoroisoquinoline-7-carboxylic acid as a precursor is rooted in the chemical reactivity of its constituent parts. The isoquinoline (B145761) ring system allows for various substitution and annulation reactions, while the carboxylic acid group provides a convenient point for modification into esters, amides, and other functional groups.

Synthesis of Diverse Heterocyclic Systems

The this compound framework is an ideal starting point for the construction of more complex, fused heterocyclic systems. In analogous research involving the structurally related fluoroquinolone scaffolds, diamino derivatives are used as precursors to build additional fused rings. For instance, the synthesis of 4-fluoro-6-oxoimidazo[4,5-h]quinoline-7-carboxylic acids has been achieved through the cyclocondensation of a 7,8-diamino-6-fluoroquinolone derivative. researchgate.netresearchgate.net This strategy highlights how the core structure can be elaborated upon, using the existing rings as a foundation to create polycyclic systems with novel properties. The presence of the fluorine and carboxylic acid groups on the isoquinoline core provides the necessary electronic and functional characteristics to facilitate such synthetic transformations, enabling access to a wide array of novel heterocyclic compounds.

Precursor to Structurally Diverse Organic Compounds

Beyond the synthesis of fused systems, this compound is a valuable precursor for generating libraries of structurally diverse organic compounds, particularly for structure-activity relationship (SAR) studies in drug discovery. The carboxylic acid moiety is readily converted into a variety of derivatives. beilstein-journals.org For example, it can be esterified or coupled with various amines to form a wide range of amides. nih.govnih.gov These modifications allow for the systematic exploration of how different functional groups at this position impact biological activity. The isoquinoline core itself can be subjected to various synthetic transformations, further expanding the structural diversity achievable from this starting material. mdpi.com This versatility makes the compound a powerful tool for chemists aiming to develop new molecules with tailored properties for specific applications in materials science and medicinal chemistry.

Exploration in Medicinal Chemistry and Chemical Biology

The structural motifs present in this compound are frequently found in biologically active molecules, making it a "privileged scaffold" for medicinal chemistry research. researchgate.net The incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Development of Inhibitors Targeting Specific Biological Pathways

Derivatives of isoquinoline carboxylic acids are actively being investigated as inhibitors of various enzymes and biological pathways critical to disease progression. The core structure serves as a template for designing molecules that can fit into the active sites of specific protein targets.

Kinase Inhibition Studies (e.g., DYRK1A)

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase implicated in neurological disorders, and its inhibition is a key therapeutic strategy. Research has identified highly potent and selective DYRK1A inhibitors based on the 11H-indolo[3,2-c]quinoline-6-carboxylic acid scaffold. nih.govnih.gov This tetracyclic system can be synthesized from isoquinoline precursors, making this compound a relevant foundational structure. researchgate.netnih.gov

A study identified an initial hit, 11H-indolo[3,2-c]quinoline-6-carboxylic acid, which exhibited moderate but selective DYRK1A inhibition. researchgate.net Subsequent structural modifications, particularly the introduction of halogen substituents at the 10-position of the indoloquinoline ring, led to a dramatic increase in potency. This research underscores the importance of the core carboxylic acid-bearing scaffold in orienting the molecule within the ATP-binding pocket of the kinase, while substitutions on the periphery are used to fine-tune binding affinity and selectivity. nih.govresearchgate.net

| Compound | Substituent | DYRK1A IC₅₀ (nM) |

|---|---|---|

| 5a | Unsubstituted | 2600 |

| 5h | 10-Chloro | 31 |

| 5i | 10-Bromo | 13 |

| 5j | 10-Iodo | 6 |

| 5o | 9-Methyl, 10-Iodo | 22 |

DNA Gyrase Inhibition

The this compound scaffold contains the key pharmacophoric elements of the highly successful fluoroquinolone class of antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV. youtube.comwikipedia.orgyoutube.com These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. youtube.com The critical structural features for this activity are the fluoro-substituted bicyclic aromatic system and an adjacent carboxylic acid group. nih.gov

The mechanism of action involves the stabilization of the enzyme-DNA complex, which introduces breaks in the bacterial DNA. youtube.com The carboxylic acid, in conjunction with the ketone at the 4-position in quinolones, chelates a magnesium ion, which mediates the interaction within the enzyme's active site. nih.gov The fluorine atom at the 6-position is known to significantly increase the drug's potency. nih.gov Given that this compound shares this crucial arrangement of a fluorine atom and a carboxylic acid on a nitrogen-containing bicyclic system, it represents a valuable platform for the design and synthesis of novel antibacterial agents targeting DNA gyrase. nih.govasm.orgresearchgate.net

| Compound | Organism | Inhibitory Concentration (μg/mL) |

|---|---|---|

| Norfloxacin | Micrococcus luteus (MIC) | 0.8 |

| Ciprofloxacin | Micrococcus luteus (MIC) | 0.4 |

| Nalidixic Acid | Micrococcus luteus (MIC) | 128 |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid | Staphylococcus aureus (MIC) | 4.1 |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid | Escherichia coli (MIC) | 1.0 |

Advancements in Antimicrobial Research

The isoquinoline scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous pharmacologically active compounds. nih.govmdpi.com Researchers have leveraged this framework in the development of novel therapeutic agents, including those with antimicrobial properties. This compound, in particular, is a subject of significant interest as a key building block for new antimicrobial agents, largely inspired by the success of the structurally related fluoroquinolone antibiotics. nih.gov

The development of potent antimicrobial agents is a critical area of research, and new structural motifs are continuously sought to overcome resistance mechanisms. While direct antimicrobial data for this compound itself is not extensively published, research on analogous structures provides a strong rationale for its investigation. For instance, studies on 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives have yielded compounds with significant antibacterial activity. One such derivative, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, demonstrated potent in vitro activity against a range of bacterial strains. nih.gov The Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration of a substance that prevents visible growth of a bacterium, highlight this efficacy.

Table 1: In Vitro Antimicrobial Activity (MIC, µg/mL) of a Fluoroquinolone Analogue

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.1 |

| Staphylococcus epidermidis | 3.1 |

| Micrococcus luteus | 3.1 |

| Bacillus cereus | 2.4 |

| Escherichia coli | 1.0 |

| Klebsiella pneumoniae | 1.0 |

| Candida albicans | 25 |

Data sourced from a study on 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, a structural relative of the isoquinoline series. nih.gov

The potent activity observed in these quinolone-based compounds fuels the hypothesis that isoquinoline-based analogues, such as derivatives of this compound, could exhibit similar or improved antimicrobial profiles, potentially with different selectivity or activity against resistant strains.

Bioisosteric Replacements and Scaffold Modifications

In modern drug design, the modification of lead compounds is a crucial strategy to optimize their pharmacological and pharmacokinetic properties. Two key approaches in this area are bioisosteric replacement and scaffold modification, both of which are highly relevant to the development of drugs derived from this compound.

Bioisosteric replacement involves substituting one functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's activity, selectivity, or metabolic profile. The carboxylic acid moiety, while often essential for biological activity, can sometimes lead to poor pharmacokinetic properties or metabolic instability. Consequently, its replacement with a suitable bioisostere is a common strategy in medicinal chemistry. This can be necessary to reduce the risk of forming reactive metabolites through processes like acyl-glucuronidation.

Several functional groups are recognized as effective bioisosteres for carboxylic acids. These can be broadly categorized as ionized or neutral replacements. Ionized bioisosteres mimic the acidic nature of the carboxylic acid, while neutral bioisosteres achieve similar binding interactions through hydrogen bonds or cation-π interactions.

Table 2: Common Bioisosteric Replacements for the Carboxylic Acid Group

| Bioisostere Type | Example(s) | Key Properties |

|---|---|---|

| Ionized | Tetrazoles, Acyl Sulfonamides, Isoxazolols | Maintain acidity; can alter metabolism and physicochemical properties. |

| Ionized | Hydroxamic Acids | Moderately acidic (pKa ~8-9), strong metal-chelating properties. |

| Ionized | Phosphonic and Phosphinic Acids | More polar than carboxylic acids, typically lowering the logP value. |